molecular formula C14H16N2O3S B2890925 N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide CAS No. 895434-20-5

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide

Cat. No.: B2890925
CAS No.: 895434-20-5
M. Wt: 292.35
InChI Key: XVSGQYHJBKEQCY-PFONDFGASA-N
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Description

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide: is a synthetic compound with a complex molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized through a cyclization reaction involving an ortho-aminothiophenol and a carbonyl compound.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Cyclopropane Ring: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Amidation: The final step involves the formation of the amide bond, typically through a reaction between the benzothiazole derivative and a carboxylic acid derivative under dehydrating conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, leading to the formation of various substituted derivatives

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions

Major Products Formed

    Oxidation: Hydroxylated derivatives.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction

Comparison with Similar Compounds

Similar Compounds

  • N-(5,6-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-methyl-3-nitrobenzamide
  • N-(5,6-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4,5-dimethoxy-2-nitrobenzamide
  • N-(5,6-Dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methoxybenzamide

Uniqueness

N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-16-9-6-10(18-2)11(19-3)7-12(9)20-14(16)15-13(17)8-4-5-8/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVSGQYHJBKEQCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3CC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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